

Preclinical Efficacy and Safety of Tofogliflozin Hydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tofogliflozin hydrate

Cat. No.: B611415

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Executive Summary

Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3] Preclinical studies have extensively demonstrated its efficacy in improving glycemic control in various animal models of type 2 diabetes. By inducing urinary glucose excretion, tofogliflozin effectively lowers blood glucose and glycated hemoglobin (HbA1c) levels in a dose-dependent manner.[2][4] Furthermore, preclinical evidence suggests a favorable safety profile, characterized by a low risk of hypoglycemia. This technical guide provides a comprehensive overview of the core preclinical studies on the efficacy and safety of **tofogliflozin hydrate**, including detailed experimental protocols and quantitative data to support further research and development.

Efficacy Data

SGLT2 Inhibition and Selectivity

Tofogliflozin exhibits high potency and exceptional selectivity for SGLT2 over SGLT1. This selectivity is a critical attribute, as it minimizes the risk of off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.[1]

Parameter	Human SGLT2	Human SGLT1	Selectivity Ratio (SGLT1/SGLT2)	Reference
IC50	2.9 nM	8444 nM	~2900-fold	[5]
Ki	2.9 nM	-	-	[2]

Species	SGLT2 Ki (nM)	Reference
Rat	14.9	[2]
Mouse	6.4	[2]

Effects on Blood Glucose and Glycated Hemoglobin (HbA1c)

Preclinical studies in various diabetic rodent models have consistently demonstrated the glucose-lowering effects of tofogliflozin.

Zucker Diabetic Fatty (ZDF) Rats:

Dose	Effect on Blood Glucose	Reference
Single oral gavage	Lowered blood glucose level	[2]

db/db Mice:

Dose	Duration	Effect on HbA1c	Effect on Glucose Tolerance	Reference
Not specified	4 weeks	Reduced	Improved in oral glucose tolerance test	[6]
0.005% or 0.015% in diet	4 and 8 weeks	Significantly lower than untreated control	-	[4]

Goto-Kakizaki (GK) Rats:

Dose	Effect on Postprandial Glucose	Reference
Not specified	Improved postprandial glucose excursion in a meal tolerance test	[2]

Effects on Urinary Glucose Excretion (UGE)

The primary mechanism of action of tofogliflozin is the induction of urinary glucose excretion.

Normoglycemic Sprague-Dawley (SD) Rats:

Dose	Effect on UGE	Effect on Blood Glucose	Reference
1, 3, or 10 mg/kg (oral)	Dose-dependent increase	No changes observed	[2]

Zucker Diabetic Fatty (ZDF) Rats:

Dose	Effect on Renal Glucose Clearance	Reference
Single oral gavage	Increased	[2]

Safety Data

Preclinical studies have indicated a favorable safety profile for tofogliflozin, with a particularly low risk of hypoglycemia.[\[6\]](#)

Animal Model	Observation	Reference
Normoglycemic SD rats	No blood glucose reduction observed with tofogliflozin treatment.	[2]
Diabetic animal models	Low hypoglycemic potential.	[6]

Experimental Protocols

SGLT1 and SGLT2 Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity and selectivity of tofogliflozin.

Cell Lines: Cells overexpressing human SGLT1 and SGLT2.

Methodology:

- Cell Culture: Culture cells in appropriate medium until confluent.
- Assay Preparation:
 - Prepare a sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4).
 - Prepare a sodium-free buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4).

- Inhibition Assay:
 - Wash cells twice with the sodium-free buffer.
 - Incubate cells with various concentrations of tofogliflozin or vehicle (DMSO) in the sodium-free buffer for 15 minutes at 37°C.[\[1\]](#)
 - Add the sodium-containing buffer containing a fluorescent glucose analog (e.g., 200 μ M 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose, 2-NBDG).[\[1\]](#)
 - For determining sodium-independent uptake, use the sodium-free buffer containing 2-NBDG.
 - Incubate for 1-2 hours at 37°C.[\[1\]](#)
- Measurement:
 - Terminate the uptake by washing the cells three times with ice-cold sodium-free buffer.[\[1\]](#)
 - Lyse the cells.
 - Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.[\[1\]](#)
- Data Analysis:
 - Calculate the specific SGLT-mediated glucose uptake by subtracting the sodium-independent uptake from the total sodium-dependent uptake.
 - Determine the IC50 values by fitting the concentration-response data to a suitable equation.
 - Calculate the selectivity ratio by dividing the IC50 for SGLT1 by the IC50 for SGLT2.[\[1\]](#)

In Vivo Efficacy Studies in Diabetic Animal Models

Animal Models:

- Zucker Diabetic Fatty (ZDF) rats: A genetic model of obesity and type 2 diabetes.[\[7\]](#)

- db/db mice: A genetic model of severe type 2 diabetes due to a leptin receptor mutation.[8]
- Goto-Kakizaki (GK) rats: A non-obese model of type 2 diabetes.
- Diet-induced obese (DIO) rats: Wistar rats fed a high-fat diet.[8]
- KKAY mice: A model of diabetes with obesity.[8]

Induction of Diabetes (for non-genetic models):

- High-Fat Diet (HFD): Animals are fed a diet with a high percentage of calories from fat (e.g., 60% kcal fat) for a specified period to induce obesity and insulin resistance.[8]
- Streptozotocin (STZ) induction: A chemical that is toxic to pancreatic β -cells can be administered to induce hyperglycemia.[7]

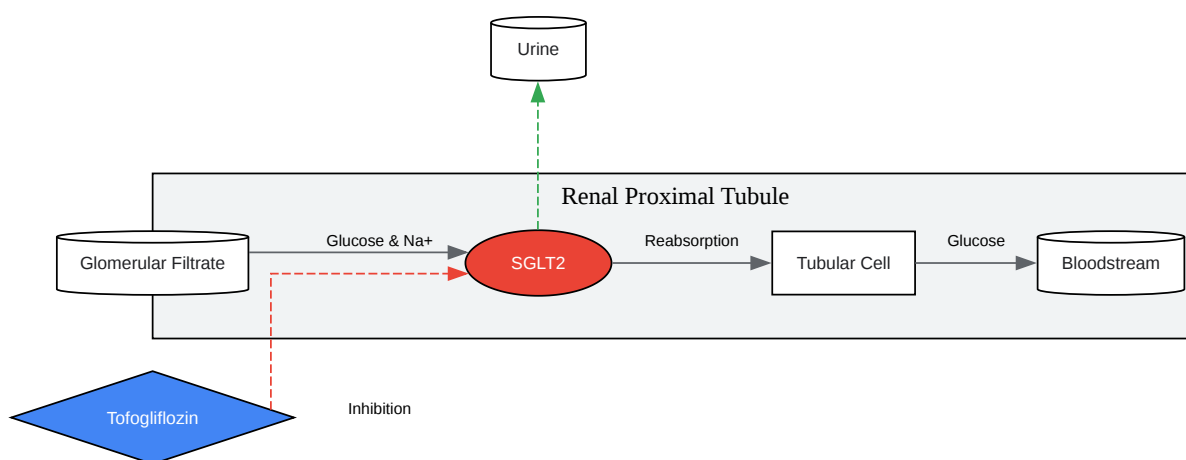
General Experimental Workflow:

- Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the start of the experiment.
- Grouping: Animals are randomly assigned to vehicle control and tofogliflozin treatment groups.
- Drug Administration: Tofogliflozin is typically administered orally via gavage or mixed in the diet.[2][8]
- Monitoring and Sample Collection:
 - Blood Glucose: Measured from tail vein blood at specified time points using a glucometer.
 - Glycated Hemoglobin (HbA1c): Whole blood is collected at the end of the study for analysis.
 - Oral Glucose Tolerance Test (OGTT): Performed after a fasting period. A glucose solution is administered orally, and blood glucose levels are monitored at various time points.

- Urine Collection: Animals are housed in metabolic cages for 24-hour urine collection to measure volume and glucose concentration.
- Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group.

Mandatory Visualizations

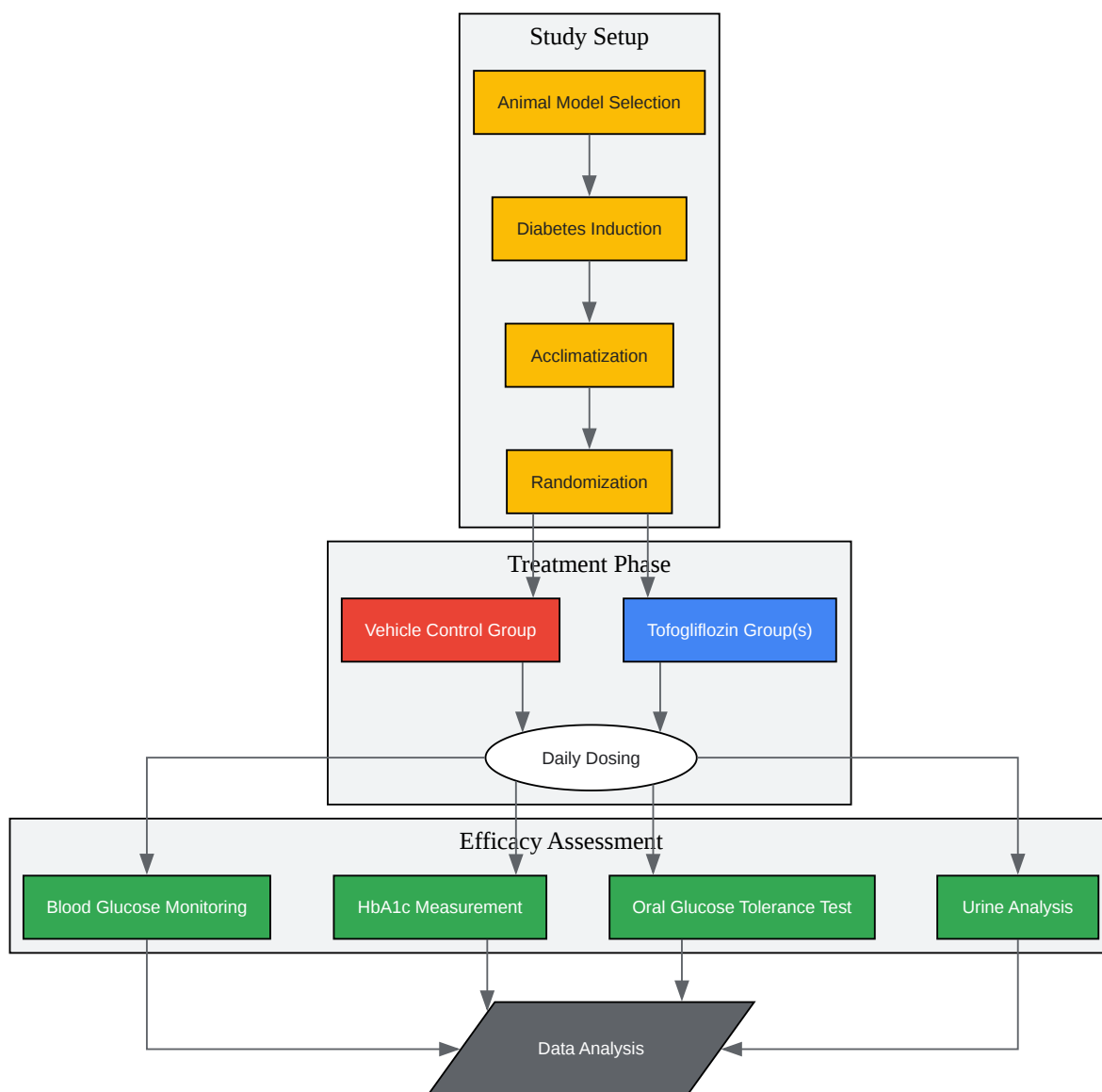
Signaling Pathway of Tofogliflozin Action



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Caption: Mechanism of Tofogliflozin in the renal proximal tubule.

Experimental Workflow for In Vivo Efficacy Study



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Caption: General workflow for a preclinical in vivo efficacy study.

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